molecular formula C12H14Cl3O4P B12430516 Chlorfenvinphos-D10 (Z/E ~ 1/2) (E Major)

Chlorfenvinphos-D10 (Z/E ~ 1/2) (E Major)

Cat. No.: B12430516
M. Wt: 369.6 g/mol
InChI Key: FSAVDKDHPDSCTO-MKROIWPFSA-N
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Description

Chlorfenvinphos-D10 (Z/E 1/2) (E Major) is a deuterated form of Chlorfenvinphos, an organophosphate compound. It is primarily used as a stable isotope-labeled compound in various scientific research applications. The compound has a molecular formula of C12 D10 H4 Cl3 O4 P and a molecular weight of 369.632 .

Preparation Methods

Synthetic Routes and Reaction Conditions

Chlorfenvinphos-D10 (Z/E 1/2) (E Major) is synthesized by introducing deuterium atoms into the Chlorfenvinphos molecule. The synthesis involves the reaction of deuterated ethanol with 2-chloro-1-(2,4-dichlorophenyl)ethenyl diethyl phosphate under controlled conditions. The reaction is typically carried out in the presence of a deuterium source and a catalyst to facilitate the exchange of hydrogen atoms with deuterium .

Industrial Production Methods

The industrial production of Chlorfenvinphos-D10 (Z/E 1/2) (E Major) follows a similar synthetic route as described above. The process is scaled up to produce larger quantities of the compound, ensuring high purity and consistency. The production involves rigorous quality control measures to maintain the deuterium content and the Z/E ratio of approximately 1/2, with the E isomer being the major component .

Chemical Reactions Analysis

Types of Reactions

Chlorfenvinphos-D10 (Z/E 1/2) (E Major) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chlorfenvinphos-D10 (Z/E 1/2) (E Major) is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

    Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance spectroscopy.

    Biology: Employed in metabolic studies to trace the pathways and interactions of Chlorfenvinphos in biological systems.

    Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Chlorfenvinphos.

    Industry: Used in the development and testing of pesticides and other agrochemicals.

Mechanism of Action

Chlorfenvinphos-D10 (Z/E 1/2) (E Major) exerts its effects by inhibiting acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. The inhibition of acetylcholinesterase leads to the accumulation of acetylcholine, resulting in overstimulation of the nervous system. This mechanism is similar to that of other organophosphate compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Chlorfenvinphos-D10 (Z/E 1/2) (E Major) is unique due to its stable isotope labeling, which allows for precise tracing and analysis in various scientific studies. The deuterium atoms provide a distinct advantage in mass spectrometry and nuclear magnetic resonance spectroscopy, making it a valuable tool in research .

Properties

Molecular Formula

C12H14Cl3O4P

Molecular Weight

369.6 g/mol

IUPAC Name

[(E)-2-chloro-1-(2,4-dichlorophenyl)ethenyl] bis(1,1,2,2,2-pentadeuterioethyl) phosphate

InChI

InChI=1S/C12H14Cl3O4P/c1-3-17-20(16,18-4-2)19-12(8-13)10-6-5-9(14)7-11(10)15/h5-8H,3-4H2,1-2H3/b12-8+/i1D3,2D3,3D2,4D2

InChI Key

FSAVDKDHPDSCTO-MKROIWPFSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])OP(=O)(O/C(=C/Cl)/C1=C(C=C(C=C1)Cl)Cl)OC([2H])([2H])C([2H])([2H])[2H]

Canonical SMILES

CCOP(=O)(OCC)OC(=CCl)C1=C(C=C(C=C1)Cl)Cl

Origin of Product

United States

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